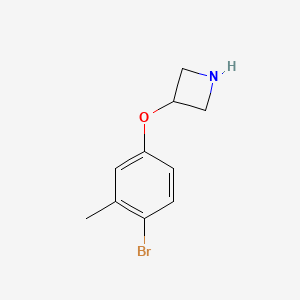

8-(3-Azetidinyloxy)-5-chloroquinoline

説明

The compound “N-[3-(3-Azetidinyloxy)phenyl]acetamide hydrochloride” has a CAS Number of 1820736-30-8 and a molecular weight of 242.7 . Another related compound, “3-(3-Azetidinyloxy)pyridine 2HCL”, has a CAS Number of 1354543-05-7 and a molecular weight of 223.1 .

Molecular Structure Analysis

The InChI code for “N-[3-(3-Azetidinyloxy)phenyl]acetamide hydrochloride” is 1S/C11H14N2O2.ClH/c1-8(14)13-9-3-2-4-10(5-9)15-11-6-12-7-11;/h2-5,11-12H,6-7H2,1H3,(H,13,14);1H . For “3-(3-Azetidinyloxy)pyridine 2HCL”, the InChI code is 1S/C8H10N2O.2ClH/c1-2-7(4-9-3-1)11-8-5-10-6-8;;/h1-4,8,10H,5-6H2;2*1H .

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[3-(3-Azetidinyloxy)phenyl]acetamide hydrochloride” include a molecular weight of 242.7 and an InChI code of 1S/C11H14N2O2.ClH/c1-8(14)13-9-3-2-4-10(5-9)15-11-6-12-7-11;/h2-5,11-12H,6-7H2,1H3,(H,13,14);1H . For “3-(3-Azetidinyloxy)pyridine 2HCL”, the molecular weight is 223.1 and the InChI code is 1S/C8H10N2O.2ClH/c1-2-7(4-9-3-1)11-8-5-10-6-8;;/h1-4,8,10H,5-6H2;2*1H .

科学的研究の応用

Antimicrobial Properties

8-(3-Azetidinyloxy)-5-chloroquinoline and its derivatives have shown promise in antimicrobial applications. For instance, a series of compounds containing the quinoline nucleus, including azetidinone derivatives, have been synthesized and found effective against various bacterial and fungal strains (Desai & Dodiya, 2014). Similarly, compounds with 7-azetidinylquinolone structure exhibited significant antibacterial properties (Frigola et al., 1995). Another study on 8-chloroquinolone derivatives demonstrated potent antibacterial activities against Gram-positive and Gram-negative bacteria (Kuramoto et al., 2003).

Anti-corrosion Applications

8-Hydroxyquinoline derivatives, closely related to 8-(3-Azetidinyloxy)-5-chloroquinoline, have been investigated for their anti-corrosion properties. A study on 8-hydroxyquinoline derivatives highlighted their effectiveness in preventing corrosion of mild steel in acidic environments (Douche et al., 2020).

Antituberculosis Activity

Cloxyquin (5-chloroquinolin-8-ol), a compound structurally similar to 8-(3-Azetidinyloxy)-5-chloroquinoline, has shown significant in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains (Hongmanee et al., 2006).

Cancer Research

8-Hydroxyquinoline derivatives have been studied for their potential in cancer therapy. For instance, clioquinol (5-chloro-7-iodo-quinolin-8-ol) and its analogs have shown preclinical efficacy in the treatment of malignancy due to their ability to inhibit proteasome function (Mao & Schimmer, 2008). Moreover, research on glucoconjugates of 8-hydroxyquinolines, which share a structural resemblance with 8-(3-Azetidinyloxy)-5-chloroquinoline, revealed their potential as anticancer prodrugs in the presence of copper(II) ions (Oliveri et al., 2012).

Metal Ion Sensing

8-Hydroxyquinoline derivatives have been explored as chemosensors for metal ions. For instance, fluorescent chemosensors based on 8-hydroxyquinoline derivatives were effective in selectively detecting Zn2+ and Cd2+ ions (Aragoni et al., 2013). Additionally, studies on azo 8-hydroxyquinoline derivatives showcased their potential as chromogenic chemosensors for Hg2+ and Cu2+ (Cheng et al., 2006).

Safety and Hazards

作用機序

Target of Action

Aztreonam is a synthetic monocyclic beta-lactam antibiotic (a monobactam) that targets penicillin-binding protein 3 (PBP-3), which plays a crucial role in bacterial cell wall synthesis .

Mode of Action

Aztreonam binds to PBP-3 and inhibits the cross-linking of peptidoglycan, a critical component of the bacterial cell wall. This disruption in cell wall synthesis leads to cell lysis and death .

Biochemical Pathways

The primary pathway affected by aztreonam is the bacterial cell wall synthesis pathway. By inhibiting PBP-3, aztreonam prevents the formation of a stable cell wall, leading to cell death .

Pharmacokinetics

After administration, aztreonam exhibits good serum levels that exceed the MIC90 for many pathogens for up to 8 hours. It is excreted in the urine, where it maintains effective concentrations for up to 12 hours .

Result of Action

The result of aztreonam’s action is the death of susceptible bacteria, leading to the resolution of bacterial infections .

Action Environment

The efficacy and stability of aztreonam can be influenced by factors such as pH and the presence of other substances. Aztreonam is noted for its resistance to beta-lactamases, enzymes produced by some bacteria that can degrade other beta-lactam antibiotics .

特性

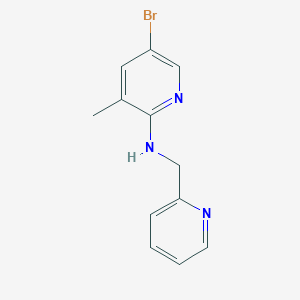

IUPAC Name |

8-(azetidin-3-yloxy)-5-chloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O/c13-10-3-4-11(16-8-6-14-7-8)12-9(10)2-1-5-15-12/h1-5,8,14H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQXLGNVXBLRNOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=C3C(=C(C=C2)Cl)C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-Bromobenzyl)oxy]piperidine hydrochloride](/img/structure/B1525269.png)

![3-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-propanol](/img/structure/B1525270.png)

![3-[2-(Allyloxy)ethyl]piperidine hydrochloride](/img/structure/B1525271.png)

![3-{[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1525272.png)

![3-{2-[2-Bromo-4-(sec-butyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1525273.png)

![3-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-1-propanone hydrochloride](/img/structure/B1525280.png)

![4-[(3-Bromobenzyl)oxy]piperidine hydrochloride](/img/structure/B1525282.png)